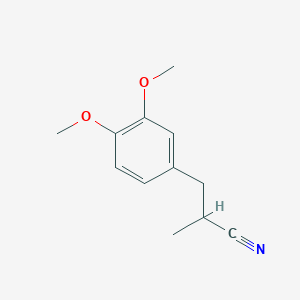

3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Description

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9(8-13)6-10-4-5-11(14-2)12(7-10)15-3/h4-5,7,9H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPVUSRSPJQLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Condensation Route

This classical method involves reacting 3,4-dimethoxybenzaldehyde with a nitrile compound in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in organic solvents like ethanol or methanol under elevated temperatures to facilitate the formation of the carbon-carbon bond leading to 3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile.

- Reaction Conditions:

- Base: NaOH or K2CO3

- Solvent: Ethanol or Methanol

- Temperature: Reflux or elevated temperature (~60-80°C)

- Time: Several hours until completion

This method is widely used in laboratory-scale synthesis due to its simplicity and moderate yields.

Ammonolysis Using Veratraldehyde and Cyanide Source (Industrial Method)

A more industrially viable method involves the reaction of veratraldehyde (3,4-dimethoxybenzaldehyde) with cyanide sources such as Cyanogran (a cyanide donor) in the presence of ammonium chloride and ammonia under controlled pressure and temperature conditions. This method often yields the racemic D,L-3-(3,4-dimethoxyphenyl)-2-amino-2-methylpropanenitrile, which can then be resolved to the desired enantiomer.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Veratraldehyde, Cyanogran, ammonium chloride, ammonia | Added to reactor; ammonia passed through; reaction at 60–75°C, 0.1–0.4 MPa for 0.5–2 hours |

| 2 | Cooling to 0–5°C, centrifugation | Separation of D,L-aminopropionitrile |

| 3 | Dissolution in organic solvent, addition of L-(+)-2,3-dihydroxy succinic acid (resolving agent) | Stirring at room temperature for 2 hours |

| 4 | Addition of hydrochloric acid (30–36%), stirring at room temperature for 1–3 hours | Formation of L-3-(3,4-dimethoxyphenyl)-2-amino-2-methylpropanenitrile hydrochloride |

| 5 | Cooling to 0–5°C, centrifugation | Isolation of final product |

| Material | Mass Ratio Range (relative to veratraldehyde) |

|---|---|

| Cyanogran | 0.2 – 0.4 |

| Ammonium chloride | 0.35 – 0.55 |

| Ammonia | 6 – 8 |

| Organic solvent | 1 – 3 (relative to D,L-aminopropionitrile) |

| Resolving agent (L-(+)-2,3-dihydroxy succinic acid) | 0.5 – 0.8 (relative to D,L-aminopropionitrile) |

| Hydrochloric acid (30–36%) | 0.5 – 1 (relative to veratraldehyde) |

-

- Conversion ratio of veratraldehyde: 90–95%

- Stable and controllable reaction conditions

- Recyclable ammonia mother liquor and organic solvents reduce environmental impact

- Resolving agent consumption reduced by half compared to prior art

- Product meets American-European pharmacopeia quality standards

Resolution and Purification

The racemic mixture obtained is resolved using chiral resolving agents such as L-(+)-2,3-dihydroxy succinic acid or (2R,3R)-tartaric acid. The resolution involves forming diastereomeric salts which precipitate selectively, allowing isolation of the desired enantiomer.

-

- Dissolve racemic amine in organic solvent.

- Add resolving agent; stir at room temperature.

- Add hydrochloric acid to form hydrochloride salt.

- Cool and centrifuge to isolate the pure enantiomer salt.

- Wash and dry under vacuum.

Alternative Resolution (Patent CN104628600A):

- Use of (2R,3R)-tartaric acid in aqueous solution at 15°C.

- Formation of (R)-bitartrate salt precipitate.

- Extraction with dichloromethane and pH adjustment with ammonia.

- Final acidification with hydrochloric acid to obtain (S)-enantiomer hydrochloride with ~42.5% molar yield.

| Method | Key Reagents | Conditions | Yield/Conversion | Advantages | Limitations |

|---|---|---|---|---|---|

| Base-catalyzed condensation | 3,4-Dimethoxybenzaldehyde, nitrile, NaOH/K2CO3 | Ethanol/MeOH, reflux | Moderate | Simple, lab-scale | Moderate yield, racemic |

| Ammonolysis with Cyanogran | Veratraldehyde, Cyanogran, NH4Cl, NH3 | 60–75°C, 0.1–0.4 MPa, 0.5–2 h | 90–95% conversion | High yield, industrial scale, recyclable solvents | Requires pressure equipment |

| Chiral resolution with L-(+)-2,3-dihydroxy succinic acid | Racemic amine, resolving agent, HCl | Room temp, stirring, cooling | High enantiomeric purity | Efficient resolution, reduced reagent use | Additional purification steps |

| Resolution with (2R,3R)-tartaric acid | Racemic amine, tartaric acid, HCl | 0–15°C, aqueous/organic phases | ~42.5% molar yield | Established method, patent protected | Lower yield, multi-step extraction |

- The ammonolysis method with Cyanogran and subsequent resolution is favored industrially due to high conversion rates and environmental benefits from solvent recycling.

- The use of L-(+)-2,3-dihydroxy succinic acid as resolving agent reduces consumption and simplifies the process by avoiding complex pH adjustments.

- Reaction parameters such as temperature, pressure, and reagent ratios are critical for optimizing yield and purity.

- The final hydrochloride salt product meets pharmacopeial standards, making it suitable for pharmaceutical intermediate applications.

The preparation of 3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile involves well-established synthetic routes ranging from base-catalyzed condensation to more advanced ammonolysis and chiral resolution techniques. Industrial methods emphasize high yield, environmental sustainability, and process stability. Detailed control of reaction conditions and resolving agent use is essential for obtaining high-purity, enantiomerically enriched products suitable for further chemical synthesis or pharmaceutical use.

Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding amine.

Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form amides or esters.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogenation catalysts for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile serves as an important intermediate in the synthesis of various organic compounds. Its role includes:

- Synthesis of Pharmaceuticals : It is utilized in the development of new drugs by serving as a building block for more complex molecules.

- Agrochemicals Production : The compound is involved in synthesizing pesticides and herbicides.

Biology

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various microorganisms, including Gram-positive bacteria.

- Anticancer Activity : It has demonstrated potential in inducing apoptosis in cancer cell lines, particularly in models for acute myeloid leukemia (AML). For instance, it has been observed to reduce tumor growth in vivo .

- Antioxidant Effects : The compound exhibits antioxidant properties, potentially mitigating oxidative stress-related cellular damage .

Medicine

The medicinal chemistry field is exploring the compound's potential as a precursor for novel therapeutic agents. Ongoing research focuses on:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.

- Receptor Modulation : Interaction with neurotransmitter receptors suggests implications for neurological disorders .

Industry

In industrial applications, 3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is utilized in:

- Specialty Chemicals Production : Used in manufacturing polymers and resins with tailored properties.

- Material Science : Employed in developing advanced materials with specific functionalities .

Antimicrobial Activity Study

A study synthesized various derivatives of 3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile and tested their efficacy against different microorganisms. Results indicated significant antimicrobial activity against several Gram-positive bacteria.

Cancer Treatment Research

In vitro studies demonstrated that this compound could inhibit cell proliferation in MV4;11 cells (a model for AML), showcasing promising results for cancer treatment strategies.

Tyrosinase Inhibition Investigation

Research explored the compound's ability to inhibit tyrosinase, an enzyme involved in melanin production. The findings suggest potential applications in skin whitening products and treatments for hyperpigmentation .

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile and analogous compounds:

Key Comparative Insights:

Functional Group Influence: Electron Effects: The methoxy groups in 3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile donate electrons to the aromatic ring, while the nitrile withdraws electrons. In contrast, the dihydroxy analog (C₁₀H₁₃N₃O₂) exhibits stronger hydrogen-bonding capacity due to phenolic -OH groups, increasing its solubility in polar solvents . Reactivity: The ketone in 3-(3,4-Dimethoxyphenyl)pentan-2-one (C₁₃H₁₈O₃) enables aldol condensations, whereas the nitrile group in the target compound facilitates nucleophilic additions or cyclizations (e.g., forming heterocycles like pyridines) .

Steric and Electronic Modifications: The 1,3-dithianyl group in C₁₅H₁₉NO₂S₂ introduces steric bulk and sulfur-mediated redox activity, which are absent in the target compound. This makes the dithianyl derivative more suited for radical stabilization and metal-complexation reactions .

Applications :

- Pharmaceutical Intermediates : The target compound and its ketone analog (C₁₃H₁₈O₃) are both used in drug synthesis, but the latter’s ketone group is advantageous for forming chiral centers .

- Specialized Chemistry : The hydrazinyl derivative (C₁₀H₁₃N₃O₂) is tailored for chelation-driven applications, such as metalloenzyme inhibition or sensor development .

Research Findings and Trends

- Stability: The methoxy groups in 3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile improve oxidative stability compared to dihydroxy analogs, which are prone to quinone formation .

Biological Activity

3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, a compound characterized by its unique structure and functional groups, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to present a detailed examination of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is with a molecular weight of approximately 189.25 g/mol. The compound features a propanenitrile group attached to a dimethoxyphenyl moiety, which is believed to contribute to its biological properties.

The biological activity of 3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling and contributing to its pharmacological effects.

Biological Activities

Research indicates that 3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile exhibits several biological activities:

- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has been observed to inhibit cell proliferation in MV4;11 cells, a model for acute myeloid leukemia (AML), showing promising results in reducing tumor growth in vivo .

- Antioxidant Properties : The compound exhibits antioxidant activity, which may help mitigate oxidative stress-related damage in cells .

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in various models, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the efficacy of 3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile:

- Cancer Cell Studies :

- Antioxidant Activity :

- Inflammation Models :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3,4-dimethoxyphenylacetonitrile with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) introduces the methyl group. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the nitrile product .

- Validation : Confirm purity using HPLC with a C18 column (acetonitrile/water mobile phase) and compare retention times to standards. Cross-validate with FT-IR (C≡N stretch ~2240 cm⁻¹) and ¹H NMR (methoxy peaks at δ 3.8–3.9 ppm, nitrile proton absence) .

Q. How should researchers characterize the structural conformation of this compound?

- Techniques :

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P21/c space group, similar to related dimethoxyphenyl compounds) .

- NMR spectroscopy : Use ¹³C NMR to confirm nitrile carbon resonance (~120 ppm) and methoxy carbons (~55–60 ppm). 2D NOESY can clarify spatial proximity of methyl and methoxy groups .

- Data Interpretation : Compare experimental results to computational models (DFT calculations for optimized geometry) to resolve ambiguities in stereoelectronic effects .

Q. What safety protocols are essential for handling 3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile?

- PPE : Use nitrile gloves (tested for chemical resistance), lab coats, and safety goggles. For respiratory protection, employ NIOSH-certified P95 masks if aerosolization occurs .

- Emergency Measures : In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention. Avoid drainage contamination due to unknown ecotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility)?

- Approach :

- Reproducibility : Standardize measurement conditions (e.g., DSC for melting point at 10°C/min heating rate under N₂).

- Solubility Testing : Use shake-flask method in buffered solutions (pH 2–12) to assess pH-dependent solubility. Compare with logP predictions (estimated ~2.5 via ChemAxon) .

Q. What strategies improve reaction yield and selectivity during synthesis?

- Optimization :

- Catalysis : Screen transition-metal catalysts (e.g., Pd/C for hydrogenation side reactions) to suppress byproducts.

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to enhance nitrile group stability .

- Scale-Up Considerations : Use flow chemistry for exothermic steps (e.g., methyl group addition) to maintain temperature control and reduce decomposition .

Q. How can stability under varying storage conditions be systematically evaluated?

- Protocol :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via LC-MS to identify breakdown products (e.g., hydrolysis to carboxylic acid) .

- Long-Term Stability : Store samples in amber vials under argon at –20°C. Perform monthly assays for potency (HPLC) and crystallinity (PXRD) .

Q. What advanced techniques validate molecular interactions in biological assays?

- Biophysical Methods :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with target proteins (e.g., cytochrome P450 isoforms).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Caution : Nitriles may act as prodrugs; confirm metabolic stability using liver microsome assays (e.g., human S9 fraction) to avoid false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.